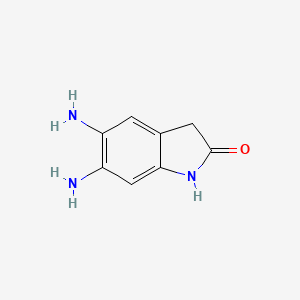

5,6-diamino-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5,6-diamino-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEJNQMYFCSJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Diamino 2,3 Dihydro 1h Indol 2 One and Its Precursors

Established Synthetic Routes to the 2,3-dihydro-1H-indol-2-one Core

The oxindole (B195798) skeleton is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. wikipedia.org Consequently, a variety of synthetic methods have been developed to access this important heterocyclic system.

Martinet Procedure and its Adaptations

The Martinet dioxindole synthesis, first reported in 1913, is a direct method for producing dioxindoles, which are closely related to the target oxindole core. wikipedia.org The reaction involves the condensation of a primary or secondary aniline (B41778) with an ethyl or methyl ester of mesoxalic acid. wikipedia.org

The proposed mechanism begins with the nucleophilic attack of the aniline's amino group on a carbonyl of the ethyl oxomalonate. wikipedia.org This is followed by dehydration and a subsequent intramolecular ring-closing reaction where the aromatic ring attacks the keto group, forming the five-membered ring. wikipedia.org Hydrolysis of the ester and decarboxylation then yield the dioxindole product. wikipedia.org In the absence of oxygen, this synthesis effectively produces dioxindoles, which can be further processed to obtain the 2,3-dihydro-1H-indol-2-one core. The Martinet synthesis is particularly useful for preparing various oxindole derivatives that serve as central structures in a wide range of biologically significant compounds. wikipedia.org

Fischer Indole (B1671886) Synthesis in Related Contexts

The Fischer indole synthesis is a venerable and highly effective method for creating the indole ring, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.comyoutube.com The classic reaction involves heating an arylhydrazine and an aldehyde or ketone with an acid catalyst, such as Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.orgbyjus.com

While the Fischer synthesis directly produces indoles rather than oxindoles, its principles are applied in related contexts to generate precursors for 2,3-dihydro-1H-indol-2-one. For instance, specifically substituted indoles synthesized via the Fischer method can be subsequently oxidized to the corresponding oxindoles. Furthermore, variations of the reaction, such as using specific keto-acids as the carbonyl component, can lead to intermediates that are more readily converted to the oxindole structure. The versatility and robustness of the Fischer synthesis make it a cornerstone in the broader synthesis of indole-based compounds. byjus.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. mdpi.com Several MCRs have been developed for the synthesis of functionalized indoles and oxindoles. nih.govnih.gov

One such approach involves the one-pot condensation of an indole, dimedone, and a 3-phenacylideneoxindole, catalyzed by p-toluenesulfonic acid, to yield complex indolyl-indolin-2-ones. nih.gov Another example is the Biginelli reaction, a one-pot cyclocondensation that has been adapted for the synthesis of 1,3-dihydro-2H-indol-2-one derivatives. nih.gov These MCR strategies allow for the rapid assembly of the core structure with various substitutions, providing a versatile platform for creating diverse libraries of oxindole-based compounds. nih.govresearchgate.net The efficiency of these one-pot processes makes them highly attractive for both academic research and industrial applications. mdpi.comnih.gov

Approaches for Introducing Amino Functions at Positions 5 and 6

The introduction of two amino groups at the C5 and C6 positions of the pre-formed 2,3-dihydro-1H-indol-2-one core is typically achieved through a nitration-reduction sequence. This is a common strategy for installing amino groups onto aromatic rings.

The process begins with the dinitration of the oxindole ring. This electrophilic aromatic substitution reaction requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene (B151609) portion of the molecule, yielding 5,6-dinitro-2,3-dihydro-1H-indol-2-one.

Following dinitration, the two nitro groups must be reduced to amino groups. This reduction is a critical step and can be accomplished using various reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). For instance, SnCl₂ in HCl is an effective reagent for this transformation.

A general synthetic pathway is outlined below:

Nitration: The oxindole core is treated with a nitrating agent to form the 5,6-dinitro derivative.

Reduction: The resulting 5,6-dinitro-2,3-dihydro-1H-indol-2-one is then subjected to reduction to convert both nitro groups into amino groups, yielding the final product, 5,6-diamino-2,3-dihydro-1H-indol-2-one.

While direct synthesis of diaminoindoles is challenging, stepwise functionalization starting from commercially available nitroindoles provides a viable route. For example, a synthetic pathway to 3,6-diaminoindoles has been developed starting from 6-nitroindole, involving protection, nitration, and subsequent reduction steps. nih.gov This highlights the importance of carefully planned, multi-step sequences to achieve the desired diamino-substituted pattern on the indole framework.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the context of synthesizing complex molecules like this compound, these principles are applied to reduce environmental impact, improve safety, and enhance sustainability.

Eco-Friendly Solvents and Reagents

A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. researchgate.netorientjchem.org Traditional indole syntheses often use solvents like toluene, benzene, or acetic acid. google.com Green alternatives are increasingly being explored and implemented.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium. orientjchem.org Some synthetic steps, particularly those involving multicomponent reactions, have been successfully adapted to run in aqueous media. researchgate.net For example, the synthesis of indole-substituted furanonitriles has been developed using water as the solvent. researchgate.net

Ionic Liquids (ILs): ILs are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. orientjchem.orggoogle.com Acidic ionic liquids have been shown to effectively catalyze Fischer-type indole syntheses, replacing corrosive traditional acids and facilitating easier product separation and catalyst reuse. google.com

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors, such as sugars and amino acids. They are biodegradable, low-cost, and can be tailored for specific applications, making them excellent green solvent alternatives. orientjchem.org

In addition to solvents, the choice of reagents and catalysts is crucial. Green approaches favor the use of recyclable, non-toxic catalysts. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) is considered an environmentally benign oxidant due to its water solubility and the low toxicity of cerium compounds. acs.org Immobilizing such catalysts on solid supports, like magnetic nanoparticles, further enhances their green credentials by allowing for easy separation and reuse. acs.org

Catalyst Systems in Sustainable Synthesis

The reduction of a dinitro-oxindole precursor is the pivotal step in forming this compound. Sustainable chemistry principles encourage the use of efficient, recyclable catalysts and environmentally benign reagents. Catalytic hydrogenation is a primary method for nitro group reduction, offering high chemoselectivity and clean product formation. google.com

Several catalyst systems are suitable for this transformation, with a focus on improving sustainability. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose, often employed with hydrogen gas or transfer hydrogenation agents like triethylsilane. google.comorganic-chemistry.org To enhance the green profile of this reaction, recent research has focused on developing systems that operate under milder conditions, use less hazardous reagents, and allow for easy catalyst recovery.

Sustainable approaches include:

Flow Catalysis: Using catalysts like palladium on glass wool (Pd@GW) in a continuous flow system allows the reaction to proceed at ambient temperature and pressure in aqueous media. nih.gov This method minimizes waste and allows for straightforward catalyst reuse. Sodium borohydride (B1222165) or hydrogen gas can be used as the reducing agent in these systems. nih.gov

Low-Cost Metal Catalysts: Cobalt-based catalysts have been shown to effectively reduce nitroarenes using methylhydrazine as the reducing agent in polar protic solvents. organic-chemistry.org Another low-cost approach involves using sulphided iron on an alumina (B75360) support with a mixed gas of hydrogen sulfide (B99878) (H₂S) and carbon monoxide (CO) to reduce dinitroaromatic compounds. rsc.org

Photocatalysis: A heterogeneous catalyst system of V₂O₅/TiO₂ under blue LED irradiation can facilitate the hydrogenation of nitro compounds at room temperature using hydrazine (B178648) hydrate (B1144303) as a green reductant in ethanol. organic-chemistry.org

The choice of catalyst and conditions can be tailored to achieve high yield and selectivity while adhering to the principles of green chemistry.

Table 1: Comparison of Sustainable Catalyst Systems for Nitro Group Reduction

| Catalyst System | Reducing Agent | Solvent | Key Advantages |

|---|---|---|---|

| Pd/C | Triethylsilane or H₂ | Various | High efficiency, well-established. organic-chemistry.org |

| Palladium on Glass Wool (Pd@GW) | NaBH₄ or H₂ | Water | Flow system, ambient conditions, catalyst is reusable. nih.gov |

| Cobalt (Co) Catalyst | Methylhydrazine | Polar Protic Solvents | Uses a non-precious metal, chemoselective. organic-chemistry.org |

| Sulphided Fe on Al₂O₃ | H₂S + CO | Not specified | Low-cost catalyst and reagents. rsc.org |

| V₂O₅/TiO₂ | Hydrazine Hydrate | Ethanol | Photocatalytic, ambient temperature, green reductant. organic-chemistry.org |

Ultrasound-Promoted Methodologies

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. researchgate.netnih.gov The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates chemical reactions. researchgate.net

In the context of synthesizing this compound, sonication can be applied to the formation of the oxindole ring precursor. For example, the intramolecular Friedel-Crafts cyclization of N-(dinitrophenyl)-chloroacetamide to form 5,6-dinitro-2,3-dihydro-1H-indol-2-one can be promoted by ultrasound. Reports on the synthesis of other substituted oxindoles show that using a clay catalyst like Montmorillonite KSF under solvent-free ultrasonic irradiation provides a simple, one-pot procedure. researchgate.net This approach avoids the use of toxic catalysts and solvents, aligning with green chemistry principles. researchgate.net

The benefits of ultrasound promotion are evident when compared to conventional heating methods, as shown in the synthesis of various oxindole derivatives. pnu.ac.ir The methodology is noted for its cleaner reaction profiles and simple experimental work-up procedures. pnu.ac.ir

Table 2: Ultrasound vs. Conventional Heating in a Model Oxindole Synthesis

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux | Several hours | Moderate | researchgate.net |

| Ultrasound Irradiation | Room Temperature, Solvent-Free | 10-20 minutes | High to Excellent | researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis of this compound

Regioselectivity: The regiochemical outcome of the synthesis, specifically the placement of the amino groups at the C-5 and C-6 positions of the oxindole core, is fundamentally controlled by the choice of the starting material. The synthetic strategy must begin with an aniline derivative that already possesses the desired 5,6-substitution pattern. The most direct precursor would be 5,6-dinitrooxindole, which in turn is synthesized from a corresponding 4,5-dinitrated aniline derivative. The synthesis of other diaminoindoles, such as 3,5-, 3,6-, and 3,7-diaminoindoles, similarly relies on starting with the appropriately substituted nitroindole, underscoring that regioselectivity is dictated at the outset of the synthetic sequence. acs.orgnih.gov The subsequent reduction of the nitro groups does not alter their position on the aromatic ring.

Stereoselectivity: The parent compound, this compound, is achiral and does not possess a stereocenter at the C-3 position. Therefore, stereoselectivity is not a concern for its direct synthesis. However, the C-3 position is a common site for substitution in many biologically active oxindoles, creating a quaternary stereocenter. nih.gov The development of stereoselective methods to synthesize C-3 substituted oxindoles is a major area of research. Methodologies such as catalytic enantioselective synthesis of spirooxindoles and 3,3-disubstituted oxindoles are well-documented and crucial for producing chiral analogs. rsc.orgrsc.orgrsc.org These advanced strategies, often employing chiral catalysts, are essential when targeting specific stereoisomers of more complex derivatives of the 5,6-diaminooxindole scaffold. rsc.org

Novel and Emerging Synthetic Strategies

Modern organic synthesis continually seeks milder, more efficient, and novel pathways to construct complex molecules. For a scaffold like this compound, emerging strategies could offer advantages over classical methods.

Photoinduced Synthesis: Photoredox catalysis offers a means to form radical intermediates under exceptionally mild conditions. This approach has been applied to the synthesis of oxindoles via radical addition and cascade cyclization of N-arylacrylamides. acs.org Employing a suitably substituted N-arylacrylamide precursor could provide a modern route to the core oxindole structure.

C-H Functionalization/Activation: Direct C-H activation is a powerful strategy for forming C-C or C-N bonds without the need for pre-functionalized starting materials. While direct dual amination at the C-5 and C-6 positions of an unsubstituted oxindole is challenging, C-H activation methodologies are increasingly used to construct complex oxindoles, such as in palladium- or rhodium-catalyzed reactions to form spirocyclic systems. rsc.org These principles could inspire future routes to functionalized oxindoles.

Divergent Synthesis: A complexity-to-diversity (CtD) strategy, starting from a complex, readily available indole alkaloid, can be used to generate a library of structurally diverse compounds through various ring-distortion pathways. nih.gov A similar divergent approach could potentially be developed from a functionalized oxindole core to access a range of diamino-substituted analogs.

Ring Expansion Reactions: Recent studies have shown that oxindoles can undergo regiodivergent ring expansion to form quinolinone isomers. acs.org While not a direct synthesis of the target, this showcases the novel reactivity of the oxindole scaffold, which could be harnessed in new synthetic designs.

These emerging strategies represent the forefront of synthetic chemistry and hold the potential to provide innovative and efficient pathways to this compound and its derivatives.

Table 3: Novel and Emerging Synthetic Strategies

| Strategy | Description | Potential Application |

|---|---|---|

| Photoinduced Synthesis | Uses light to generate radical intermediates for cyclization under mild conditions. acs.org | Construction of the dinitro-oxindole core from a precursor. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. rsc.org | Late-stage functionalization of the oxindole aromatic ring. |

| Divergent Synthesis | Generation of a library of diverse compounds from a common complex starting material. nih.gov | Creating various diaminooxindole analogs from a single precursor. |

Chemical Reactivity and Derivatization of 5,6 Diamino 2,3 Dihydro 1h Indol 2 One

Reactivity of the Amino Functions

The vicinal amino groups at the C5 and C6 positions of the indolin-2-one scaffold exhibit reactivity characteristic of aromatic ortho-diamines, such as o-phenylenediamine. These functions are primary sites for condensation and cyclization reactions, leading to the formation of new heterocyclic rings fused to the indole (B1671886) framework.

The ortho-diamine moiety readily undergoes condensation with 1,2-dicarbonyl compounds to yield quinoxaline (B1680401) derivatives. This reaction is a well-established method for quinoxaline synthesis, involving the reaction of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often in the presence of an acid catalyst. researchgate.net In the case of 5,6-diamino-2,3-dihydro-1H-indol-2-one, this reaction would result in a new heterocyclic ring fused to the benzenoid portion of the molecule. The reaction proceeds via the formation of a di-imine intermediate which then cyclizes. Various catalysts, including p-toluenesulfonic acid, copper sulfate, and others, can be employed to enhance the yield. researchgate.net

Table 1: Examples of Condensation Reactions with 1,2-Dicarbonyl Compounds

| 1,2-Dicarbonyl Compound | Expected Product Structure |

|---|---|

| Glyoxal | Indolo[5,6-g]quinoxalin-2(1H)-one |

| Benzil (B1666583) | 6,7-Diphenyl-1H-indolo[5,6-g]quinoxalin-2(3H)-one |

| Acetylacetone | Not a 1,2-dicarbonyl; reacts differently (see 3.1.2) |

This table presents hypothetical products based on established reactivity of ortho-diamines.

Beyond quinoxaline formation, the diamino functionality is a versatile precursor for the annulation of various five- and six-membered heterocycles. The reaction with different one- or two-carbon synthons can lead to a diverse range of fused systems. For instance, reaction with formic acid or its derivatives can yield fused imidazoles, while reaction with phosgene (B1210022) or its equivalents can produce a fused cyclic urea (B33335) or carbamate (B1207046) derivatives. These cyclization reactions are fundamental in heterocyclic chemistry for building complex molecular architectures. Iminyl radicals, which can be generated from related precursors, are known to undergo 6-endo cyclizations onto aromatic systems to form six-membered nitrogen-containing rings. nih.gov

Like other primary amines, the amino groups of this compound can react with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov The condensation of primary amines with carbonyl compounds is a reversible reaction that results in a compound with a carbon-nitrogen double bond (azomethine group). revistabionatura.comunsri.ac.id Given the presence of two amino groups, reaction with a monofunctional aldehyde would lead to the formation of a bis-Schiff base. This reaction is foundational for the synthesis of various ligands used in coordination chemistry and catalysis. revistabionatura.comjocpr.com The formation of the imine bond is thermodynamically controlled and can be reversed by hydrolysis. nih.gov To create stable derivatives, the resulting C=N bonds can be subsequently reduced to form secondary amines. nih.gov

Table 2: Schiff Base Formation with Various Aldehydes

| Aldehyde | Resulting Schiff Base Derivative |

|---|---|

| Benzaldehyde | 5,6-Bis(benzylideneamino)-2,3-dihydro-1H-indol-2-one |

| Salicylaldehyde | 5,6-Bis((2-hydroxybenzylidene)amino)-2,3-dihydro-1H-indol-2-one |

This table presents expected products from the condensation of this compound with aldehydes.

Reactivity of the Indolin-2-one Core

The indolin-2-one (or oxindole) nucleus possesses its own distinct reactive sites, primarily the C3 position and the amide functionality. The C3 methylene (B1212753) group is particularly important as it is activated by both the adjacent aromatic ring and the carbonyl group of the lactam ring. This activation renders the C3 protons acidic, allowing for deprotonation and subsequent reaction with electrophiles.

The indole nucleus typically exhibits strong nucleophilicity at the C3 position. nih.govquora.com In the indolin-2-one system, this position can participate in condensation reactions with aldehydes and ketones, similar to a Knoevenagel condensation, to form 3-ylideneindolin-2-one derivatives. This reactivity is a cornerstone for the synthesis of a vast array of biologically active molecules and serves as a key step in the formation of spirocyclic compounds. nih.gov Furthermore, the C2-C3 π bond of the parent indole structure is a target for oxidative activation, which can lead to the formation of various oxygen-containing indolines. researchgate.net While the C3 position in indolin-2-one is an sp3-hybridized carbon, its activation allows for diverse functionalization pathways, including the construction of polycyclic fused indoline (B122111) scaffolds. acs.org

Derivatization for Novel Chemical Entities

The dual reactivity of this compound makes it an attractive scaffold for the synthesis of novel and complex chemical structures, particularly spirocyclic systems.

Spirooxindoles are an important class of compounds with significant biological activity. mdpi.com The synthesis of spiro[indole-3,4′-pyridine] derivatives often involves multi-component reactions, which are environmentally benign methods for constructing complex molecules. mdpi.combeilstein-journals.org A common and efficient strategy for building this scaffold is a one-pot, three-component reaction utilizing an isatin (B1672199) (indole-2,3-dione) derivative, an arylamine, and an active methylene compound like cyclopentane-1,3-dione. beilstein-journals.org

To utilize this compound for this synthesis, a plausible route would involve its initial oxidation to the corresponding 5,6-diaminoisatin. This isatin derivative could then participate in the established three-component reaction. The C3-carbonyl group of the isatin acts as the electrophilic center for the initial condensation, which ultimately leads to the spirocyclic product. Various Lewis acids and other catalysts have been employed to facilitate these transformations. ias.ac.infigshare.com

Table 3: Representative Three-Component Reaction for Spiro[indole-3,4′-pyridine] Synthesis

| Isatin Derivative | Amine/Amine Donor | Active Methylene Compound | Catalyst/Conditions | Resulting Spiro Scaffold |

|---|---|---|---|---|

| Isatin | Arylamine | Cyclopentane-1,3-dione | Acetic Acid, RT | Spiro[dihydropyridine-oxindole] |

| Isatins | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Meldrum's Acid | Wet Cyanuric Chloride | Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] |

This table is based on literature reports for the synthesis of spiro[indole-3,4′-pyridine] derivatives from isatins. beilstein-journals.orgias.ac.inresearchgate.net

Information Regarding the Chemical Reactivity of this compound is Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, no specific information was found regarding the chemical reactivity and derivatization of This compound (also known as 5,6-diaminooxindole) for the synthesis of the heterocyclic systems outlined in the user's request.

The performed searches aimed to identify documented methods for:

The synthesis of Pyrazolo[4,3-d]isoxazol and Pyrano[2,3-d]pyrimidine derivatives from this compound.

The preparation of Pyrido[1,2-b] nih.govresearchgate.netnih.govtriazine derivatives from this compound.

The incorporation of thiophene (B33073) or furan (B31954) scaffolds onto the this compound core.

Other heterocyclic transformations or functional group interconversions involving the diamino sites of this specific compound.

While the search results contain numerous methods for the synthesis of the target heterocyclic compounds like pyrano[2,3-d]pyrimidines nih.govresearchgate.netresearchgate.netorientjchem.org, pyrazolo[4,3-d]isoxazoles niscpr.res.in, and various fused pyridine (B92270) and triazine systems, none of these publications utilize this compound as a starting material. The synthetic routes described originate from different precursors entirely. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives is commonly achieved through multicomponent reactions involving barbituric acid, malononitrile, and various aldehydes nih.govresearchgate.net.

Consequently, due to the absence of relevant scientific literature detailing these specific chemical transformations, it is not possible to generate an accurate and factual article that adheres to the provided outline. Constructing such an article would require speculation on reaction pathways and outcomes that are not supported by experimental evidence.

5,6 Diamino 2,3 Dihydro 1h Indol 2 One As a Key Synthetic Intermediate and in Scaffold Design

Precursor for Complex Polycyclic Systems

The strategic placement of two vicinal amino groups on the oxindole (B195798) framework makes 5,6-diamino-2,3-dihydro-1H-indol-2-one an ideal starting material for the synthesis of elaborate polycyclic systems. This is primarily achieved through cyclocondensation reactions with various diketones and other bifunctional electrophiles. The reaction of an ortho-diamine with a 1,2-diketone is a classic and efficient method for the formation of a pyrazine (B50134) ring. jlu.edu.cnresearchgate.net

By applying this principle, this compound can be reacted with a range of 1,2-dicarbonyl compounds to yield novel, fused heterocyclic systems. For instance, condensation with benzil (B1666583) would lead to the formation of a quinoxaline (B1680401) ring fused to the indole (B1671886) core. The reaction conditions for such transformations are often mild, and the resulting polycyclic structures can possess unique photophysical or biological properties. researchgate.net The general reaction scheme is depicted below:

| Reactant 1 | Reactant 2 | Resulting Polycyclic System |

| This compound | 1,2-Diketone | Pyrazino[2,3-f]indol-2-one derivative |

| This compound | α-Halo ketone | Diazocino[6,7-f]indol-2-one derivative |

| This compound | Phosgene (B1210022) equivalent | Imidazo[4,5-f]indol-2-one derivative |

The resulting polycyclic frameworks can be further functionalized at the oxindole nitrogen or the C3-methylene group, providing access to a vast chemical space. The synthesis of such complex molecules is of significant interest in materials science and drug discovery. nih.govresearchgate.net

Building Block in Heterocyclic Chemistry

Beyond the formation of pyrazine rings, the diamino functionality of this compound serves as a versatile handle for the construction of a wide array of other heterocyclic systems. The reactivity of the two amino groups can be modulated to achieve selective transformations, leading to the synthesis of diverse five-, six-, and seven-membered heterocyclic rings fused to the indole scaffold.

For example, reaction with formic acid or its derivatives can lead to the formation of an imidazole (B134444) ring, yielding an imidazo[4,5-f]indol-2-one system. Similarly, reaction with cyanogen (B1215507) bromide could produce a diaminotriazole fused system. The versatility of this intermediate is further underscored by its potential to react with reagents like carbon disulfide to form fused thiadiazole systems. These reactions are foundational in the construction of novel heterocyclic compounds with potential applications in various fields of chemistry. researchgate.netnih.gov

Contributions to Chemical Diversity and Combinatorial Synthesis

The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net this compound leverages this inherent advantage and expands upon it by providing two points of diversification. This makes it an excellent building block for combinatorial chemistry and the generation of large, diverse molecular libraries. rsc.orgnih.gov

Libraries of compounds can be rapidly synthesized by reacting the diamino-oxindole core with a diverse set of building blocks. For instance, a library of pyrazino-fused oxindoles can be generated by reacting the core with a collection of different 1,2-diketones. Further diversity can be introduced by subsequent reactions at the oxindole nitrogen or the C3-position. This approach allows for the systematic exploration of the chemical space around the oxindole core, which is a powerful strategy in the search for new drug candidates and materials with novel properties. nih.gov

Design of Novel Molecular Scaffolds

The unique structural features of this compound make it an attractive starting point for the rational design of novel molecular scaffolds. benthamdirect.comnih.gov By strategically building upon this core, chemists can create three-dimensional structures with precisely controlled geometries and functionalities. The fusion of additional rings to the diamino-oxindole core can lead to rigid, conformationally constrained molecules that are ideal for probing protein-protein interactions or for the development of selective enzyme inhibitors.

The design process often involves computational modeling to predict the spatial arrangement of the resulting scaffolds and to guide the selection of appropriate building blocks. The ability to generate a wide range of structurally diverse and complex molecules from a single, readily accessible intermediate highlights the significant potential of this compound in the field of molecular design and engineering. researchgate.net The development of new synthetic methodologies utilizing this versatile building block will undoubtedly continue to fuel innovation in drug discovery and materials science.

Mechanistic and Kinetic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of scientific databases and literature has been conducted to gather information on the mechanistic and kinetic investigations of reactions involving the chemical compound This compound . Despite extensive searches, specific studies detailing the reaction mechanism elucidation, kinetic analysis, catalytic roles, and intermediate identification for this particular diamino-substituted oxindole derivative are not available in the public domain.

The existing research literature extensively covers the reactivity of the parent 2-oxindole (2,3-dihydro-1H-indol-2-one) scaffold. Studies on 2-oxindole and its various derivatives detail common reactions such as Knoevenagel condensations, Michael additions, and intramolecular cyclizations. These investigations often include mechanistic proposals, the role of different catalysts, and the characterization of reaction intermediates.

However, the presence of two amino groups at the 5- and 6-positions of the benzene (B151609) ring in This compound is expected to significantly alter the electronic properties and, consequently, the reactivity of the molecule compared to the unsubstituted or differently substituted oxindoles. These amino groups can act as powerful electron-donating groups, influencing the nucleophilicity and regioselectivity of reactions. They may also directly participate in reaction mechanisms.

Without specific experimental data or computational studies on This compound , any discussion on its reaction mechanisms, kinetics, and intermediates would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed article requested in the prompt cannot be generated.

Further experimental research is required to elucidate the specific chemical behavior of This compound and provide the data necessary to fulfill the outlined sections.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5,6 Diamino 2,3 Dihydro 1h Indol 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. uobasrah.edu.iqupi.edu It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural analysis. upi.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 5,6-diamino-2,3-dihydro-1H-indol-2-one, distinct signals would be expected for the aromatic protons, the protons on the five-membered ring, and the protons of the amino and amide groups. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. The integration of the signals is proportional to the number of protons giving rise to that signal. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. researchgate.net Due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C-¹³C coupling is generally not observed, resulting in simpler spectra where each unique carbon atom typically appears as a single line. researchgate.net Proton-decoupled spectra are standard, which further simplifies the spectrum by removing ¹H-¹³C coupling. researchgate.net The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which reduces signal overlap. researchgate.net

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on data from related indole (B1671886) structures. psu.edunih.gov

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (N-H) | ~10.0-11.5 | Broad Singlet | N/A |

| 2 (C=O) | N/A | N/A | ~175-180 |

| 3 (CH₂) | ~3.5 | Singlet | ~35-40 |

| 3a (C) | N/A | N/A | ~125-130 |

| 4 (C-H) | ~6.5 | Singlet | ~100-105 |

| 5 (C-NH₂) | N/A | N/A | ~135-140 |

| 5 (NH₂) | ~4.5-5.5 | Broad Singlet | N/A |

| 6 (C-NH₂) | N/A | N/A | ~130-135 |

| 6 (NH₂) | ~4.5-5.5 | Broad Singlet | N/A |

| 7 (C-H) | ~6.8 | Singlet | ~110-115 |

| 7a (C) | N/A | N/A | ~145-150 |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of a molecule by correlating signals from different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. nih.govhmdb.ca This technique is highly effective for assigning carbon signals based on their known proton assignments. In an HSQC spectrum of this compound, cross-peaks would appear connecting the proton signal at ~3.5 ppm to the carbon signal at ~35-40 ppm (C3), the aromatic proton at ~6.5 ppm to the carbon at ~100-105 ppm (C4), and the aromatic proton at ~6.8 ppm to the carbon at ~110-115 ppm (C7). nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). wisc.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. wisc.eduresearchgate.net For instance, the amide proton (N1-H) would show a correlation to the carbonyl carbon (C2) and the C7a carbon. The protons on C3 would show correlations to the carbonyl carbon (C2) and the C3a carbon, confirming the structure of the five-membered ring.

For derivatives of this compound that possess stereocenters, advanced NMR experiments are employed to determine the relative or absolute configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. The observation of a NOE correlation between two protons indicates they are typically within 5 Å of each other. This is invaluable for assigning stereochemistry. For example, in a substituted derivative, NOESY can be used to determine the cis or trans relationship of substituents on the five-membered ring. ipb.pt

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides crucial information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS techniques, such as Electrospray Ionization (ESI), provide the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). The fragmentation pattern observed in the tandem MS (MS/MS) spectrum gives clues about the structure of the molecule, as specific fragments are lost from the parent ion. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of the exact elemental composition of the molecular ion. rsc.orgcore.ac.uk This can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₈H₉N₃O), the theoretical exact mass for the protonated molecule [M+H]⁺ is 176.0818. HRMS analysis confirming this value provides strong evidence for the proposed molecular formula. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov It is an excellent tool for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 (typically two bands for -NH₂) |

| Amide (N-H) | Stretching | 3100-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Amide C=O (Lactam) | Stretching | 1680-1720 |

| Aromatic C=C | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

The presence of strong bands in these regions provides confirmatory evidence for the key functional groups within the molecule. mdpi.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. unl.ptnih.gov This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The indole ring system is a strong chromophore. The presence of two amino groups as auxochromes on the benzene (B151609) ring of this compound would be expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted indole ring. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would likely show strong absorptions in the 250-400 nm range, characteristic of a highly substituted indole derivative. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for the structural elucidation of complex molecules like indol-2-one (B1256649) derivatives.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined, providing an unambiguous confirmation of the molecular structure.

For derivatives of the indol-2-one scaffold, X-ray crystallography has been instrumental in confirming proposed structures and understanding their stereochemistry. For instance, in the structural analysis of a complex indol-2-ylidene derivative, C17H17N5, single-crystal X-ray diffraction confirmed the formation of a Schiff base, with a C=N bond length of 1.2953(18) Å. researchgate.netresearchgate.net The analysis also revealed details about the crystal packing, where intermolecular N–H···N hydrogen bonds link molecules into chains. researchgate.netresearchgate.net

Similarly, the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, was unequivocally established using this technique. mdpi.com The analysis provided precise data on the crystal system, space group, and unit cell dimensions, confirming the connectivity of the fused ring system. mdpi.com

Table 1: Crystallographic Data for an Indol-2-ylidene Derivative (C17H17N5)

| Parameter | Value |

|---|---|

| Chemical Formula | C17H17N5 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.4347(9) |

| b (Å) | 15.6392(15) |

| c (Å) | 11.0939(11) |

| β (°) | 100.215(2) |

| Volume (ų) | 1611.0(3) |

| Z | 4 |

Data sourced from crystallographic studies on a related derivative. researchgate.net

This level of detail is crucial for confirming the outcome of synthetic routes and for understanding structure-activity relationships in medicinal chemistry.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. It serves as a crucial checkpoint for the purity and identity of a synthesized compound.

The technique involves the combustion of a small, precisely weighed amount of the substance in an excess of oxygen. The combustion products—carbon dioxide, water vapor, and nitrogen gas—are collected and quantified. From these amounts, the original percentages of C, H, and N in the sample are calculated.

For derivatives of this compound, elemental analysis is routinely used to support the structural data obtained from spectroscopic methods. The close agreement between the experimentally found values and the calculated values provides strong evidence for the proposed molecular formula and the purity of the compound. mdpi.commdpi.comnih.gov

Table 2: Elemental Analysis Data for Selected Indole and Related Heterocyclic Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 6′-amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile | C15H6Br2F3N5O2 | C, 35.67; H, 1.20; N, 13.87 | C, 35.72; H, 1.23; N, 13.83 mdpi.com |

| 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | C16H13N7O2 | C, 57.31; H, 3.91; N, 29.24 | C, 57.39; H, 3.97; N, 29.18 mdpi.com |

As seen in the table, the experimental values for various complex heterocyclic systems, including spiro-indoles, are in excellent agreement with the calculated percentages, typically within a ±0.4% margin, which is the standard for confirming the elemental composition of a pure compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, isolation, and purity assessment of chemical compounds. For this compound and its derivatives, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, the components of the sample travel at different rates, resulting in their separation. The purity can be inferred by the presence of a single spot. TLC is often used to determine the appropriate conditions for larger-scale purification by column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity determination and preparative separation. The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. A detector at the end of the column measures the separated components as they elute. The resulting chromatogram shows peaks corresponding to each component, and the area under each peak is proportional to its concentration.

For pharmaceutical applications, validated HPLC methods are essential to accurately determine the purity of active ingredients. Method validation involves assessing parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). nih.gov For example, a validated HPLC method for a complex radiotracer demonstrated excellent separation from impurities, with accuracy (recovery) between 99.52% and 101.40% and a high degree of precision. nih.gov Such rigorous methods ensure that the purity of compounds like this compound derivatives meets the stringent requirements for further study.

Table 3: Comparison of Chromatographic Methods

| Feature | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation on a planar stationary phase | Separation in a packed column under high pressure |

| Primary Use | Reaction monitoring, qualitative purity check | Quantitative purity analysis, preparative isolation |

| Speed | Fast | Slower, but provides higher resolution |

| Quantification | Semi-quantitative at best | Highly quantitative |

| Resolution | Lower | High |

| Application Example | Observing product formation and consumption of starting materials mdpi.com | Determining the exact percentage of purity of a final compound nih.gov |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently employed to investigate the properties outlined below for novel or uncharacterized compounds.

Optimized Geometry and Vibrational Analysis

No published studies containing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or the results of vibrational frequency analysis for 5,6-diamino-2,3-dihydro-1H-indol-2-one were found. This type of analysis is fundamental for confirming that a calculated structure represents a true energy minimum and for predicting its infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including their energy levels and surfaces, is not available in the existing literature. FMO analysis is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transport properties. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

There are no available MEP maps for this compound. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its electrophilic and nucleophilic sites, which is essential for understanding intermolecular interactions.

Ab Initio and Semi-Empirical Methods

Searches for computational studies on this compound using other methods, such as ab initio (e.g., Hartree-Fock) or semi-empirical techniques, also did not yield any specific results. These methods offer alternative approaches to calculating molecular properties, with varying levels of theory and computational expense.

Reactivity Prediction and Reaction Pathway Modeling

Without fundamental computational data, there are no published models predicting the reactivity or potential reaction pathways of this compound. Such studies are vital for designing new synthetic routes or understanding the compound's metabolic fate.

Spectroscopic Property Prediction (NMR, UV-Vis)

No theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or the Ultraviolet-Visible (UV-Vis) absorption spectra of this compound have been reported. These predictions are often used to aid in the structural elucidation of newly synthesized compounds by comparing calculated spectra with experimental data. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optical switching, data storage, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses. The NLO properties of materials are characterized by their hyperpolarizability.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules. For instance, in studies of related heterocyclic compounds, the first-order hyperpolarizability (β) and related properties such as the dipole moment (μ) and polarizability (α) are calculated to assess NLO activity. researchgate.net The suitability of a compound as a potential NLO material is often indicated by a large dipole moment and significant first hyperpolarizability values. niscpr.res.in

The investigation of NLO properties in compounds structurally related to this compound, such as certain chalcones and indanone derivatives, has demonstrated their potential. niscpr.res.inresearchgate.net For example, the presence of donor and acceptor groups can enhance the intramolecular charge transfer, a key factor for a high NLO response. In the case of this compound, the amino groups would act as electron donors, and the carbonyl group of the indol-2-one (B1256649) core would act as an electron acceptor.

A common computational approach involves geometry optimization of the molecule using a specific DFT functional and basis set, such as B3LYP/6-311+G(d,p). researchgate.net Following optimization, the polarizability and hyperpolarizability tensors are calculated. The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of the second-order NLO response.

Table 1: Illustrative Non-Linear Optical Properties of a Related Indole (B1671886) Derivative (Calculated) Note: The following data is representative of computational studies on related indole derivatives and is not specific to this compound.

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.8 | Debye |

| Mean Polarizability (<α>) | 35.2 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 12.5 x 10-30 | esu |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular bonding, charge transfer, and delocalization of electron density within a molecule. It provides a detailed picture of the Lewis-like chemical bonding description of the molecule.

In the context of molecules with potential NLO properties, NBO analysis is crucial for understanding the electronic interactions that give rise to the hyperpolarizability. The analysis of the second-order perturbation energy, E(2), reveals the energetic significance of donor-acceptor interactions. A large E(2) value indicates a strong interaction between an electron donor (a filled orbital) and an electron acceptor (an empty orbital), which is indicative of intramolecular charge transfer (ICT).

For a molecule like this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the nitrogen atoms of the amino groups into the aromatic ring and towards the carbonyl group. This charge delocalization is a key contributor to the molecule's electronic properties. The interactions can be quantified by examining the stabilization energies associated with electron delocalization from the lone pair orbitals of the amino nitrogens (LP(N)) to the antibonding π* orbitals of the benzene (B151609) ring and the C=O bond.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N5) | π* (C4-C9) | 25.8 |

| LP (N6) | π* (C7-C8) | 28.3 |

| π (C4-C9) | π* (C=O) | 15.2 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable information about the conformational flexibility, stability, and intermolecular interactions of a compound, often in a biological context such as protein-ligand binding.

While specific MD simulations for this compound were not found, the general application of this technique to similar small molecules involves placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms and the resulting motions over a defined period. This can reveal stable conformations of the molecule and its interactions with its surroundings.

In drug discovery and materials science, MD simulations are frequently employed to understand how a molecule like an indole derivative might interact with a biological target or how it might pack in a solid-state material. Key parameters analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the formation of intermolecular hydrogen bonds.

For this compound, MD simulations could be used to explore its interactions with a target protein, providing insights into its potential biological activity. The amino groups and the carbonyl oxygen would be expected to be key sites for hydrogen bonding.

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of a Small Molecule in a Biological System Note: This data is representative of the type of information obtained from MD simulations and is not based on actual simulations of this compound.

| Simulation Parameter | Observation | Implication |

|---|---|---|

| RMSD of the Ligand | Low and stable after initial equilibration | The molecule maintains a stable binding pose. |

| RMSF of the Ligand | Higher fluctuations in the amino groups | These groups are flexible and can form multiple interactions. |

| Intermolecular Hydrogen Bonds | Consistently formed with specific amino acid residues | Indicates key interactions for binding affinity. |

Historical Context and Evolution of Research on Indolin 2 One Diamines

Milestones in the Chemistry of Indole (B1671886) and Indolin-2-one Derivatives

The ability to synthesize and manipulate a molecule like 5,6-diamino-2,3-dihydro-1H-indol-2-one is built upon more than a century of progress in heterocyclic chemistry.

A foundational milestone was the discovery of the Fischer indole synthesis in 1883. nih.gov This reaction, which forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone, established a fundamental method for creating the core indole ring system, from which indolin-2-ones are derived. nih.gov

Throughout the 20th century, the focus expanded to the functionalization of the pre-formed indole and indolin-2-one rings. Significant advancements in understanding electrophilic aromatic substitution allowed for the controlled introduction of functional groups, such as nitro groups, onto the benzene (B151609) portion of the scaffold.

The late 20th and early 21st centuries saw a revolution in synthetic capabilities with the advent of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These methods provided powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. While not directly used to synthesize the title diamine, these reactions are crucial for derivatizing such molecules, enabling their use as versatile synthetic intermediates. The ability to selectively functionalize the indolin-2-one core has been instrumental in its adoption as a "privileged scaffold" in medicinal chemistry.

Patent Landscape of Academic and Synthetic Applications

The patent literature reveals the significant role of this compound and structurally related indolin-2-ones as key intermediates in the development of new therapeutic agents. google.com.pgunifiedpatents.com The indolin-2-one core is a prominent feature in a multitude of protein kinase inhibitors, a class of drugs that has transformed cancer therapy. google.com.pg

The two primary amine groups on the 5- and 6-positions of the ring make the compound an exceptionally useful building block. These nucleophilic sites provide convenient handles for synthetic elaboration, allowing chemists to append various side chains and build more complex molecules. This is particularly valuable in the synthesis of kinase inhibitors, where specific interactions with the ATP-binding site of the target enzyme are required for potency and selectivity.

Patents frequently describe the synthesis of complex heterocyclic systems where an indolin-2-one derivative is a core component. The diamino functionality allows for the construction of fused ring systems or the introduction of solubilizing groups or pharmacophores designed to interact with the target protein. For instance, diamino heterocyclic carboxamides and pyrrole-substituted 2-indolinones have been patented as potent kinase inhibitors. google.com.pg The consistent appearance of the indolin-2-one scaffold in patents for inhibitors of kinases such as VEGFR, PDGFR, Syk, and JAK underscores the importance of intermediates like this compound in generating libraries of potential drug candidates. unifiedpatents.com

| Patent Number | Assignee | Therapeutic Target Class | Relevance of Scaffold |

|---|---|---|---|

| US7125905B2 | Sugen LLC | Protein Kinase Inhibitors | Describes pyrrole-substituted 2-indolinones for inhibiting receptor tyrosine kinases. google.com.pg |

| US8138339B2 | Portola Pharmaceuticals, Inc. | Syk or JAK Kinase Inhibitors | Focuses on 2,6-diamino-pyrimidin-5-yl-carboxamides, highlighting the utility of diamino-heterocyclic structures in kinase inhibition. |

| US20040053924A1 | Sugen LLC | Protein Kinase Inhibitors | Discloses aza-indolin-2-ones as inhibitors for targets including IGF-IR, relevant in cancer. unifiedpatents.com |

Future Perspectives and Emerging Research Directions

Untapped Synthetic Methodologies

The synthesis of functionalized indolines and diaminoaromatic compounds has seen significant innovation, yet many modern techniques have not been applied to the specific construction of 5,6-diamino-2,3-dihydro-1H-indol-2-one. Future research could focus on developing more efficient, selective, and sustainable synthetic routes.

A primary untapped approach involves the late-stage functionalization of the indolinone core. Transition-metal catalyzed C-H activation has emerged as a powerful tool for modifying indoles and related heterocycles. chim.itrsc.org Methodologies enabling the direct, site-selective introduction of amino groups or their precursors (e.g., nitro or azido (B1232118) groups) onto the C5 and C6 positions of a pre-formed 2,3-dihydro-1H-indol-2-one scaffold would represent a significant step forward. This could circumvent multi-step routes that often require harsh conditions and generate significant waste.

Furthermore, photoredox catalysis offers novel pathways for forming C-N bonds under mild conditions. nih.govnih.gov The development of a photocatalytic annulation reaction between a suitably substituted aniline (B41778) derivative and an alkene could provide a one-step synthesis of the indoline (B122111) ring system. nih.gov Such methods are known for their high functional group tolerance and could be adapted to incorporate the necessary diamino functionality. nih.govacs.org

| Potential Synthetic Strategy | Key Features & Advantages | Relevant Analogs/Precedents |

| Late-Stage C-H Amination | High atom economy; avoids multi-step synthesis from simple aromatics; potential for regioselectivity using directing groups. chim.it | Cobalt- and Ruthenium-catalyzed C-H functionalization of indoles at various positions. chemistryviews.orgchemistryviews.org |

| Photoredox/Nickel Dual Catalysis | Mild reaction conditions; high regioselectivity; excellent functional group tolerance; suitable for complex molecule synthesis. nih.gov | One-step synthesis of 3-substituted indolines from 2-iodoanilides and alkenes. nih.gov |

| Reductive Cyclization of Dinitro Precursors | Established method for synthesizing aminoindoles; adaptable for creating the 5,6-diamino substitution pattern. | Reductive cyclization of o-nitrobenzylcarbonyl compounds (Reissert indole (B1671886) synthesis). mdpi.com |

| Amphoteric Diamination of Allenes | Metal-free approach; mild conditions; unites diamine derivatives with allenes in a single step to form heterocycles. nih.gov | Synthesis of saturated 1,4-diazo heterocycles like piperazines and diazepanes. nih.gov |

Exploration of Novel Reactivity Patterns

The inherent chemical functionalities of this compound—two aromatic amine groups, a lactam, and an α-methylene group—suggest a variety of unexplored reactivity patterns.

The vicinal diamino groups on the aromatic ring are prime candidates for constructing fused heterocyclic systems. Condensation reactions with dicarbonyl compounds, phosgene (B1210022) analogs, or isothiocyanates could lead to the formation of novel polyheterocyclic structures, such as fused pyrazines, imidazoles, or thiadiazoles. These extended ring systems are of significant interest in medicinal chemistry and materials science. The use of 2-aminoindoles and 2-iminoindolines as precursors for indole-fused nitrogenated polyheterocycles demonstrates the viability of this approach. researchgate.net

The lactam moiety within the indolinone ring also presents opportunities. Ring-opening reactions could yield functionalized amino acid derivatives, while selective N-alkylation or N-arylation could be used to modulate the compound's electronic properties and steric profile. Additionally, the methylene (B1212753) group at the C3 position, being adjacent to the carbonyl, is activated and can participate in various condensation reactions, such as the Knoevenagel condensation, to introduce further diversity. mdpi.com

Advanced Materials Science Applications

The this compound molecule is an ideal monomer for the synthesis of advanced polymers and functional materials. The two primary amine groups allow it to undergo polycondensation reactions with dianhydrides or diacyl chlorides to form high-performance polymers like polyimides and polyamides. These heterocyclic polymers are known for their exceptional thermal stability and mechanical properties, making them suitable for applications in industries like aerospace. rsc.org

Moreover, the electron-rich, conjugated nature of the indole core suggests potential for creating photo-conducting or electro-active materials. iosrjournals.org Polymerization could lead to materials with tailored electronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of photoconductive polymers from 3,6-diamino N-substituted carbazole (B46965) provides a strong precedent for this line of research. iosrjournals.org

Integration with Flow Chemistry and Automation

The synthesis of complex heterocyclic molecules like this compound and its derivatives can be significantly enhanced through the adoption of flow chemistry and automation. Continuous-flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or intermediates. nih.govresearchgate.net

Several key transformations in indole synthesis, including the Fischer indolization and reductive cyclizations, have been successfully adapted to flow systems. mdpi.com A multi-step, telescoped flow synthesis could be envisioned for this compound, where sequential nitration, reduction, and cyclization reactions are performed in a continuous manner without isolating intermediates. mtroyal.ca This approach not only accelerates the synthetic process but also facilitates scalability, allowing for the rapid production of a library of derivatives for screening purposes. nih.govmtroyal.ca The development of a one-step heterogeneous catalytic hydrogenation in a flow reactor for producing indoline derivatives highlights the environmental benefits and increased productivity of such techniques. mtroyal.ca

Computational Design of New this compound Derivatives

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. espublisher.com For this compound, computational methods can be applied in several promising directions.

In drug discovery, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives that target specific biological macromolecules, such as protein kinases or enzymes. nih.govnih.govnih.gov By modeling the interactions between the indolinone scaffold and a protein's active site, researchers can rationally design modifications to enhance binding affinity and selectivity. nih.gov

In materials science, computational modeling can predict the electronic and physical properties of polymers derived from this diamino monomer. ox.ac.uk Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and stability of novel derivatives. researchgate.net Furthermore, machine learning algorithms can be trained on existing data to predict the properties of newly designed polymer structures, enabling a high-throughput virtual screening for materials with optimal characteristics for specific applications. francis-press.commdpi.com

| Computational Approach | Objective | Potential Application Area |

| Molecular Docking | Predict binding modes and affinities of derivatives to biological targets. nih.gov | Drug Discovery (e.g., kinase inhibitors, antibacterial agents). nih.govresearchgate.net |

| 3D-QSAR Modeling | Correlate 3D structural features with biological activity to guide lead optimization. nih.govresearchgate.net | Medicinal Chemistry. nih.gov |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes in a physiological environment. researchgate.net | Drug Discovery. researchgate.net |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early-stage drug development to reduce attrition rates. nih.gov |

| DFT Calculations | Determine electronic properties (HOMO/LUMO), reactivity, and stability of new derivatives and polymers. researchgate.net | Materials Science, Reaction Mechanism Studies. |

| Machine Learning Models | Predict material properties (e.g., band gap, dielectric constant) or biological activity for large virtual libraries. francis-press.comacs.org | High-Throughput Virtual Screening for Materials and Drugs. espublisher.com |

Q & A

Basic: What are standard synthesis protocols for 5,6-diamino-2,3-dihydro-1H-indol-2-one?

Answer:

The synthesis typically involves catalytic cyclization or condensation reactions. For example, indol-2-one derivatives are synthesized via acid-catalyzed cyclization of substituted anilines with ketones or aldehydes. A study demonstrated the use of p-toluenesulfonic acid (p-TSA) as a catalyst to facilitate the formation of indol-2-one scaffolds under mild conditions, achieving yields >75% . Another approach involves reductive amination of nitro precursors followed by intramolecular cyclization, as seen in derivatives like 5-substituted-3-[(phenyl)methylidene]indol-2-ones . Key steps include:

- Reagent selection : Use of p-TSA or Lewis acids (e.g., ZnCl₂) for cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Advanced: How does substituent modification influence the pharmacological activity of 5,6-diaminoindol-2-one derivatives?

Answer:

Substituents at positions 3, 5, and 6 critically modulate bioactivity. For instance:

- Antimicrobial activity : 3-Arylidene derivatives exhibit enhanced antibacterial properties due to increased lipophilicity, improving membrane penetration .

- Antiviral potential : Electron-withdrawing groups (e.g., halogens) at position 5 improve binding to viral protease active sites, as observed in HIV-1 inhibitor studies .

- Toxicity reduction : Methyl or ethyl groups at position 1 reduce cytotoxicity while retaining efficacy .

Methodological approach :- SAR studies : Synthesize derivatives with systematic substituent variations.

- In vitro assays : Test against target enzymes (e.g., HIV-1 reverse transcriptase) or microbial strains.

- Computational modeling : Use MOE software to predict binding affinities .

Basic: What spectroscopic techniques are used to characterize 5,6-diaminoindol-2-one?

Answer:

- NMR : NMR confirms amino groups (δ 4.8–5.2 ppm for NH₂) and aromatic protons (δ 6.7–7.5 ppm). NMR identifies carbonyl (δ 170–175 ppm) and sp³ carbons .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 176.1 for C₈H₉N₂O) .

- IR : Stretching bands at 3200–3400 cm⁻¹ (N–H) and 1650–1700 cm⁻¹ (C=O) .

Advanced: How can analytical methods resolve contradictions in reported solubility data?

Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. To address this:

HPLC-DAD : Use a C18 column (4.6 × 150 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile) to detect impurities .

PXRD : Compare diffraction patterns to identify polymorphs.

Solubility studies : Conduct equilibrium solubility tests in buffered solutions (pH 1–7.4) at 25°C .

Basic: What are common impurities in 5,6-diaminoindol-2-one synthesis?

Answer:

- Byproducts : Uncyclized intermediates (e.g., 5-nitroindole precursors).

- Oxidation products : 5,6-Dinitro derivatives under harsh oxidative conditions.

- Resolution : Monitor via TLC (Rf 0.3 in EtOAc/hexane 1:1) and purify using preparative HPLC (retention time 8–10 min) .

Advanced: How can computational modeling optimize reaction conditions for indol-2-one synthesis?

Answer:

- DFT calculations : Predict transition states for cyclization steps (e.g., activation energy <25 kcal/mol favors p-TSA catalysis) .

- Solvent optimization : COSMO-RS simulations identify solvents (e.g., DMF) that stabilize intermediates .

- Machine learning : Train models on reaction databases to predict yields based on substituents and catalysts .

Basic: What storage conditions preserve 5,6-diaminoindol-2-one stability?

Answer:

- Short-term : Store at –4°C in amber vials under argon to prevent oxidation .

- Long-term : Lyophilize and store at –20°C with desiccants (e.g., silica gel) to avoid hydrolysis .

Advanced: How do crystal packing interactions affect bioavailability?

Answer:

- Hydrogen bonding : NH₂ groups form strong H-bonds with water, improving solubility but reducing membrane permeability.

- π-Stacking : Aromatic rings in crystalline lattices reduce dissolution rates.

- Strategy : Co-crystallize with succinic acid to disrupt packing and enhance dissolution by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.